Thalidomide-4-C3-NH2 (hydrochloride)
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Overview
Description
Thalidomide-4-C3-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is primarily used as a cereblon ligand in the recruitment of CRBN protein, which is essential in the formation of PROTACs (Proteolysis Targeting Chimeras) .
Scientific Research Applications
Thalidomide-4-C3-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Target of Action
The primary target of Thalidomide-4-C3-NH2 (hydrochloride) is cereblon (CRBN) . Cereblon is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of Thalidomide-4-C3-NH2 (hydrochloride) to cereblon induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .
Mode of Action
Thalidomide-4-C3-NH2 (hydrochloride) interacts with its target, cereblon, by binding to it . This binding induces the recruitment of non-native substrates to CRL4 CRBN . The recruited substrates are then ubiquitinated, marking them for degradation . This process is part of the intracellular ubiquitin-proteasome system, which selectively degrades target proteins .
Biochemical Pathways
The biochemical pathway affected by Thalidomide-4-C3-NH2 (hydrochloride) involves the ubiquitin-proteasome system . By binding to cereblon, Thalidomide-4-C3-NH2 (hydrochloride) influences the recruitment of non-native substrates to CRL4 CRBN . The subsequent ubiquitination of these substrates leads to their degradation . This process can affect various downstream effects, depending on the specific substrates involved.
Result of Action
The molecular and cellular effects of Thalidomide-4-C3-NH2 (hydrochloride)'s action involve the degradation of specific proteins . By binding to cereblon and inducing the recruitment of non-native substrates, Thalidomide-4-C3-NH2 (hydrochloride) leads to the ubiquitination and subsequent degradation of these substrates . This can result in various effects, depending on the specific proteins that are degraded.
Biochemical Analysis
Biochemical Properties
Thalidomide-4-C3-NH2 (hydrochloride) is an activator of E3 ligase . It ubiquitinylates proteins for subsequent proteolysis . The compound interacts with cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex .
Cellular Effects
The cellular effects of Thalidomide-4-C3-NH2 (hydrochloride) are largely due to its role as a cereblon ligand. It recruits CRBN protein, which is involved in various cellular processes . The compound can influence cell function by modulating the ubiquitin-proteasome system .
Molecular Mechanism
The molecular mechanism of Thalidomide-4-C3-NH2 (hydrochloride) involves its interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex . The compound binds to CRBN, leading to the degradation of specific target proteins .
Temporal Effects in Laboratory Settings
Thalidomide, the parent compound, is known to undergo biotransformation by non-enzymatic hydrolysis and enzyme-mediated hydroxylation to form a multitude of metabolites .
Dosage Effects in Animal Models
The dosage effects of Thalidomide-4-C3-NH2 (hydrochloride) in animal models have not been extensively studied. Thalidomide, the parent compound, has been studied in various dosages in animal models .
Metabolic Pathways
Thalidomide-4-C3-NH2 (hydrochloride) is likely to follow similar metabolic pathways as thalidomide. Thalidomide undergoes biotransformation by non-enzymatic hydrolysis and enzyme-mediated hydroxylation to form a multitude of metabolites .
Transport and Distribution
As a cereblon ligand, it is likely to be involved in the intracellular ubiquitin-proteasome system .
Subcellular Localization
As a cereblon ligand, it is likely to be localized in the cytoplasm where the ubiquitin-proteasome system operates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-4-C3-NH2 (hydrochloride) is synthesized by modifying thalidomide to introduce a primary amine group and a hydrochloride salt. The synthetic route typically involves the following steps:
Thalidomide Modification: Thalidomide is reacted with an appropriate linker to introduce the primary amine group.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of Thalidomide-4-C3-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide are modified using automated reactors.
Purification: The compound is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency
Chemical Reactions Analysis
Types of Reactions
Thalidomide-4-C3-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The primary amine group can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of Thalidomide-4-C3-NH2 (hydrochloride) with modified functional groups, which can be used for further research and development .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory effects.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory properties.
Pomalidomide: Another derivative with potent anti-inflammatory and anti-cancer activities
Uniqueness
Thalidomide-4-C3-NH2 (hydrochloride) is unique due to its ability to form PROTACs, which are powerful tools for targeted protein degradation. This property distinguishes it from other thalidomide derivatives, making it a valuable compound in scientific research and drug development .
Properties
IUPAC Name |
5-(3-aminopropyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4.ClH/c17-7-1-2-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21;/h3-4,8,12H,1-2,5-7,17H2,(H,18,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFJERMPPMWSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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